molecular formula C15H12FN3O B2674715 1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol CAS No. 956796-43-3

1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol

Cat. No.: B2674715
CAS No.: 956796-43-3
M. Wt: 269.279
InChI Key: QZZHZDLTRHSVBX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group, a methyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 2-pyridinecarboxaldehyde and hydrazine hydrate in the presence of a base to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Agrochemicals: It is explored as a potential herbicide or pesticide due to its ability to interact with biological targets in plants and pests.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

    Pathways Involved: The compound may affect signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol
  • 1-(4-bromophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol
  • 1-(4-methylphenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol

Uniqueness

1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-3-methyl-4-pyridin-2-yl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c1-10-14(13-4-2-3-9-17-13)15(20)18-19(10)12-7-5-11(16)6-8-12/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZHZDLTRHSVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1C2=CC=C(C=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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